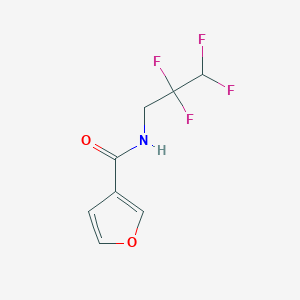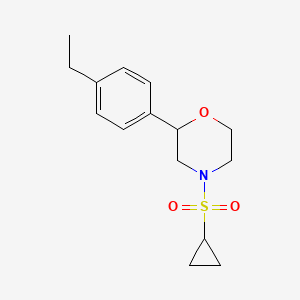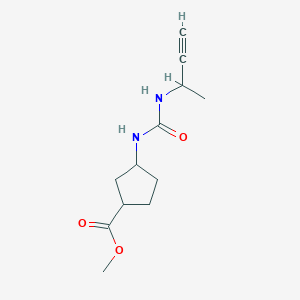
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide, also known as TFPAC, is a chemical compound that has recently gained attention in the scientific community. This compound has been synthesized for its potential use in scientific research applications.
Wirkmechanismus
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide acts as a competitive antagonist of TRPV1 by binding to the channel's pore region. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of TRPV1. By blocking the activity of TRPV1, N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide can reduce pain and inflammation.
Biochemical and Physiological Effects:
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide has been shown to reduce pain and inflammation in animal models. Studies have also shown that N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide can reduce the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1beta), and interleukin-6 (IL-6), in vitro and in vivo. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide has also been shown to have a low toxicity profile, making it a potential candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide is its selectivity for TRPV1, which allows for the specific targeting of this ion channel. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide also has a high affinity for TRPV1, which allows for the effective inhibition of this channel. However, one limitation of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide in scientific research. One potential direction is the use of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide in the study of pain and inflammation in animal models. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide could also be used to study the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Another future direction is the development of more soluble analogs of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide, which could improve its effectiveness in certain experiments.
Conclusion:
In conclusion, N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research applications. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide is a selective inhibitor of TRPV1, which makes it a potential tool for studying the role of this ion channel in pain and inflammation. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis method of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide involves the reaction of 2,2,3,3-tetrafluoropropylamine with furan-3-carboxylic acid. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is then purified by column chromatography to obtain N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide has been synthesized for its potential use in scientific research applications, particularly in the field of neuroscience. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide is a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide has been shown to block the activity of TRPV1 in vitro and in vivo, making it a potential tool for studying the role of TRPV1 in pain and inflammation.
Eigenschaften
IUPAC Name |
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO2/c9-7(10)8(11,12)4-13-6(14)5-1-2-15-3-5/h1-3,7H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEVVMXCRFFSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide](/img/structure/B7634517.png)

![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)
![N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7634553.png)
![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)
![(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634574.png)
![3-ethyl-N-[[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7634580.png)

![[1-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7634599.png)
![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[(6-chloropyridin-3-yl)methyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7634614.png)
![N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7634619.png)
![[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7634635.png)
![(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide](/img/structure/B7634643.png)